2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C14H8Cl3NO4 and a molecular weight of 360.583 g/mol . It is known for its unique structure, which includes both dichlorobenzyl and nitrobenzoate groups. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate typically involves the acylation of 2,4-dichlorobenzyl chloride with 2-chloro-4-nitrobenzoic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the compound’s purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the benzyl and benzoate groups can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Nucleophilic Substitution: Substituted benzyl or benzoate derivatives.
Reduction: 2,4-Dichlorobenzyl 2-chloro-4-aminobenzoate.
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is not well-documented. based on its structure, it may interact with biological molecules through:
Electrophilic Substitution: The nitro group can act as an electron-withdrawing group, making the benzyl group more susceptible to nucleophilic attack.
Hydrogen Bonding: The nitro and chloro groups can form hydrogen bonds with biological targets, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
2,4-Dichlorobenzoyl chloride: Employed in the synthesis of thioesters and other derivatives.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
Uniqueness
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is unique due to its combination of dichlorobenzyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Eigenschaften
CAS-Nummer |
618443-98-4 |
---|---|
Molekularformel |
C14H8Cl3NO4 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)methyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H8Cl3NO4/c15-9-2-1-8(12(16)5-9)7-22-14(19)11-4-3-10(18(20)21)6-13(11)17/h1-6H,7H2 |
InChI-Schlüssel |
SOGKJSPCNXABAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.